molecular formula C16H24N2O3 B1347514 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide CAS No. 425646-58-8

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide

Cat. No.: B1347514
CAS No.: 425646-58-8
M. Wt: 292.37 g/mol
InChI Key: CEJKDAPPEOASFC-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is a chemical compound with the molecular formula C16H24N2O3. It is known for its diverse applications in scientific research and industry. This compound belongs to the class of amides and is characterized by the presence of a cyclohexylamino group, a methoxyphenoxy group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with cyclohexylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol
  • 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-Cyclohexylaminomethyl-2-methoxy-phenoxy)-acetamide is unique due to its specific structural features and the presence of the acetamide group. These characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKDAPPEOASFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356673
Record name 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425646-58-8
Record name 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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